molecular formula C19H24O4 B444964 Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

Cat. No.: B444964
M. Wt: 316.4g/mol
InChI Key: WRIAJZDLEAUBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol This compound is characterized by the presence of a furoate ester linked to a tert-butylphenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to receptor sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of a tert-butylphenoxy group.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4g/mol

IUPAC Name

propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C19H24O4/c1-13(2)22-18(20)17-11-10-16(23-17)12-21-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3

InChI Key

WRIAJZDLEAUBEU-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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